Ceftazidime hydrochloride
Ceftazidime hydrochloride
Ceftazidime Dihydrochloride is the dihydrochloride salt form of ceftazidime, a third-generation, beta-lactam, cephalosporin antibiotic with a wide range of activity against Gram-negative bacteria.
Brand Name:
Vulcanchem
CAS No.:
73547-70-3
VCID:
VC0019381
InChI:
InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1
SMILES:
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
Molecular Formula:
C22H22N6O7S2 2HCl
Molecular Weight:
619.5 g/mol
Ceftazidime hydrochloride
CAS No.: 73547-70-3
Reference Standards
VCID: VC0019381
Molecular Formula: C22H22N6O7S2 2HCl
Molecular Weight: 619.5 g/mol
CAS No. | 73547-70-3 |
---|---|
Product Name | Ceftazidime hydrochloride |
Molecular Formula | C22H22N6O7S2 2HCl |
Molecular Weight | 619.5 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride |
Standard InChI | InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1 |
Standard InChIKey | JLZLIGALAZXURA-ZYMGEXDGSA-N |
Isomeric SMILES | CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
Canonical SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
Description | Ceftazidime Dihydrochloride is the dihydrochloride salt form of ceftazidime, a third-generation, beta-lactam, cephalosporin antibiotic with a wide range of activity against Gram-negative bacteria. |
Reference | Georgopapadakou, N. H. /Mechanisms of Action of Cephalosporin 3/'-quinolone Esters, Carbamates, and Tertiary Amines in Escherichia Coli./ American Society for Microbiology 37.3 (1992): 559-65. Antimicrobial Agents and Chemotherapy. Web. 21 Aug. 2012. |
PubChem Compound | 12875712 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume